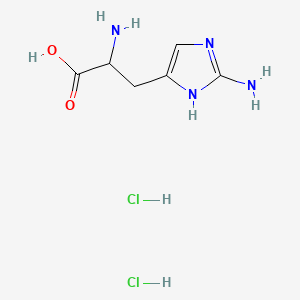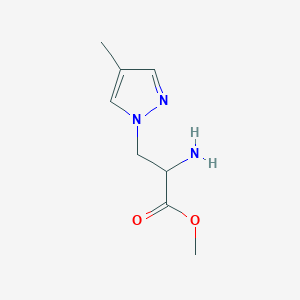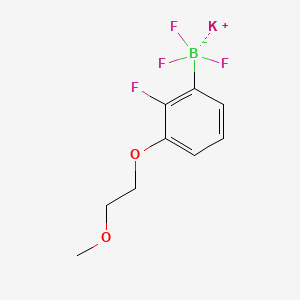
Potassium trifluoro(2-fluoro-3-(2-methoxyethoxy)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organoboron family, which is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt . The general reaction scheme is as follows:
Starting Material: A boronic acid derivative.
Reagent: Potassium bifluoride (KHF2).
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound participates in the Suzuki–Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide .
- Potassium 3-fluorophenyltrifluoroborate .
- Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide .
Uniqueness
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C9H10BF4KO2 |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
potassium;trifluoro-[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide |
InChI |
InChI=1S/C9H10BF4O2.K/c1-15-5-6-16-8-4-2-3-7(9(8)11)10(12,13)14;/h2-4H,5-6H2,1H3;/q-1;+1 |
InChI Key |
DZZGFSCMULRVMN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)OCCOC)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
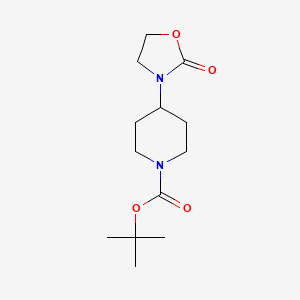
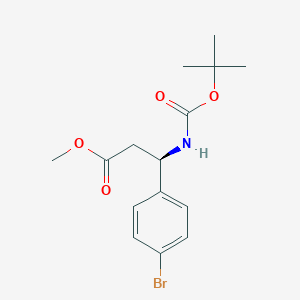
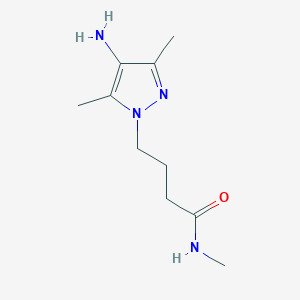

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
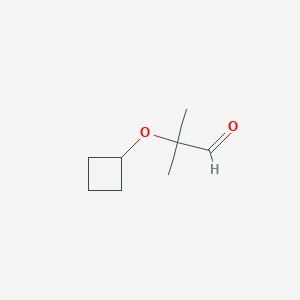
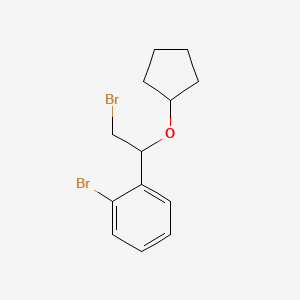
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

